4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Overview
Description
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a phenol derivative. The brominated phenol is then reacted with a piperazine derivative under specific conditions to introduce the piperazine ring. The final step involves the introduction of the propylsulfonyl group through a sulfonation reaction. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
- 4-Bromo-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenol
- 4-Bromo-2-[(4-butylsulfonylpiperazin-1-yl)methyl]phenol
Uniqueness
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The propylsulfonyl group, in particular, enhances the compound’s stability and reactivity compared to its methyl, ethyl, and butyl analogs.
Properties
IUPAC Name |
4-bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S.C2H2O4/c1-2-9-21(19,20)17-7-5-16(6-8-17)11-12-10-13(15)3-4-14(12)18;3-1(4)2(5)6/h3-4,10,18H,2,5-9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOHOCTPQBJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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